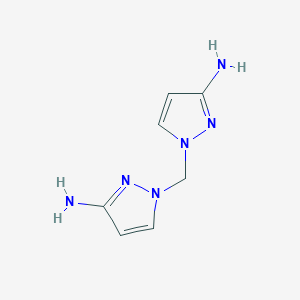

1,1'-Methylenebis(1H-pyrazol-3-amine)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,1’-Methylenebis(1H-pyrazol-3-amine)” is a chemical compound with the molecular formula C7H10N6 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1,1’-Methylenebis(1H-pyrazol-3-amine)”, has been a subject of interest in many studies. A variety of methods have been reported, including condensation reactions of ketones, aldehydes, and hydrazine monohydrochloride . Other methods involve the use of dialkyl azodicarboxylates with substituted propargylamines , or the reaction of β,γ-unsaturated hydrazones with vicinal diols .

Molecular Structure Analysis

The molecular structure of “1,1’-Methylenebis(1H-pyrazol-3-amine)” consists of seven carbon atoms, ten hydrogen atoms, and six nitrogen atoms . The average mass of the molecule is 178.195 Da and the monoisotopic mass is 178.096695 Da .

科学的研究の応用

Synthesis and Characterization

1,1'-Methylenebis(1H-pyrazol-3-amine) and its derivatives have been synthesized and characterized, revealing their potential for various applications. For example, synthesis, characterization, and bioactivities of pyrazole derivatives have been explored, identifying antitumor, antifungal, and antibacterial pharmacophore sites. These findings highlight the compound's utility in medicinal chemistry and drug development (Titi et al., 2020).

Catalytic and Polymer Applications

The compound has been involved in catalytic and polymer applications. The study on monomeric and oligomeric 1,1'-methylenebis-(1H-pyrazoles) containing ethynyl fragments shows its potential in forming oligomeric compounds through polycondensation, indicating its applicability in materials science and polymer chemistry (Potapov et al., 2006).

Inhibitive Action in Corrosion

The compound has been evaluated for its inhibitive action towards corrosion, demonstrating its efficiency as a corrosion inhibitor. This application is critical in materials science, particularly in protecting metals and alloys in corrosive environments (Chetouani et al., 2005).

Fluorescent Sensing and Photocatalysis

Molybdate-based metal–organic complexes with 1,1'-Methylenebis(1H-pyrazol-3-amine) have shown fluorescent sensing capabilities for ions like Fe3+, and photocatalytic degradation of dyes, offering insights into its potential in environmental monitoring and wastewater treatment (Wang et al., 2020).

Safety and Hazards

作用機序

Target of Action

Pyrazole-bearing compounds, which include 1,1’-methylenebis(1h-pyrazol-3-amine), are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives interact with their targets to exert their pharmacological effects .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .

特性

IUPAC Name |

1-[(3-aminopyrazol-1-yl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6/c8-6-1-3-12(10-6)5-13-4-2-7(9)11-13/h1-4H,5H2,(H2,8,10)(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXKXQVCMYTLFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CN2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)

![N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2551088.png)

![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)

![N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2551097.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)